molecular formula C21H25N3O5 B11106509 N-(2-methylphenyl)-4-oxo-4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]butanamide

N-(2-methylphenyl)-4-oxo-4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]butanamide

Cat. No.: B11106509
M. Wt: 399.4 g/mol
InChI Key: KLNBUJAOWZOWBL-LPYMAVHISA-N
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Description

N-(2-METHYLPHENYL)-4-OXO-4-[(2E)-2-(3,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO]BUTANAMIDE is a synthetic organic compound. It is characterized by the presence of a hydrazone functional group and a trimethoxybenzylidene moiety. Compounds like this are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYLPHENYL)-4-OXO-4-[(2E)-2-(3,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO]BUTANAMIDE typically involves the following steps:

    Formation of the hydrazone: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.

    Condensation reaction: The hydrazone is then reacted with a suitable acylating agent to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazone moiety.

    Reduction: Reduction reactions can also occur, potentially converting the hydrazone back to the corresponding hydrazine.

    Substitution: Various substitution reactions can take place, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts may be used to facilitate certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield hydrazines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: May be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-METHYLPHENYL)-4-OXO-4-[(2E)-2-(3,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO]BUTANAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-METHYLPHENYL)-4-OXO-4-[(2E)-2-(3,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO]BUTANAMIDE
  • N-(2-METHYLPHENYL)-4-OXO-4-[(2E)-2-(3,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO]BUTANAMIDE

Uniqueness

The uniqueness of N-(2-METHYLPHENYL)-4-OXO-4-[(2E)-2-(3,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO]BUTANAMIDE lies in its specific structure, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H25N3O5

Molecular Weight

399.4 g/mol

IUPAC Name

N-(2-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanediamide

InChI

InChI=1S/C21H25N3O5/c1-14-7-5-6-8-16(14)23-19(25)9-10-20(26)24-22-13-15-11-17(27-2)21(29-4)18(12-15)28-3/h5-8,11-13H,9-10H2,1-4H3,(H,23,25)(H,24,26)/b22-13+

InChI Key

KLNBUJAOWZOWBL-LPYMAVHISA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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